(Z)-3-hydroxy-2-((E)-(2-methoxy-4-nitrophenyl)diazenyl)-N-phenylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dalamar Yellow is synthesized through an azo coupling reaction. The process involves the coupling of m-nitro-o-anisidine with acetoacet-o-anisidine . This reaction is typically carried out under controlled conditions to ensure the formation of the desired pigment. Industrial production methods often involve large-scale batch processes to produce the pigment in significant quantities .
Analyse Chemischer Reaktionen
Dalamar Yellow, being an azo compound, can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings in Dalamar Yellow can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dalamar Yellow has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Dalamar Yellow primarily involves its interaction with light. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color . The molecular structure of Dalamar Yellow, with its azo group and aromatic rings, plays a crucial role in its light absorption properties .
Vergleich Mit ähnlichen Verbindungen
Dalamar Yellow is part of the arylide yellow family, which includes other pigments such as Pigment Yellow 3, Pigment Yellow 6, and Pigment Yellow 16 . Compared to these similar compounds, Dalamar Yellow is unique due to its specific shade of greenish-yellow and its high strength . Other arylide yellows may have different shades and properties, making Dalamar Yellow a preferred choice for certain applications .
Eigenschaften
Molekularformel |
C17H16N4O5 |
---|---|
Molekulargewicht |
356.33 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-14-9-8-13(21(24)25)10-15(14)26-2/h3-10,22H,1-2H3,(H,18,23)/b16-11-,20-19? |
InChI-Schlüssel |
RNNXIGUBMMBWKR-LQRSTDMYSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)/O |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.